Nerol

Catalog No.
S537021
CAS No.
106-25-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerol

CAS Number

106-25-2

Product Name

Nerol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dien-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-

InChI Key

GLZPCOQZEFWAFX-YFHOEESVSA-N

SMILES

Array

solubility

In water, 1311 mg/L at 25 °C
In water, 531 mg/L at 25 °C
Very soluble in ethanol
Soluble in absolute alcohol
Soluble in alcohol, chloroform, ether
0.531 mg/mL at 25 °C
Insoluble in water; soluble in chloroform, ether, most fixed oils
soluble (in ethanol)

Synonyms

geraniol, geraniol, (E)-isomer, geraniol, (Z)-isomer, geraniol, 1-(14)C-labeled, (E)-isomer, geraniol, 2-(14)C-labeled, (E)-isomer, geraniol, titanium (4+) salt, nerol

Canonical SMILES

CC(=CCCC(=CCO)C)C

Isomeric SMILES

CC(=CCC/C(=C\CO)/C)C

The exact mass of the compound Nerol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.531 mg/ml at 25 °cin water, 1311 mg/l at 25 °cin water, 531 mg/l at 25 °cvery soluble in ethanolsoluble in absolute alcoholsoluble in alcohol, chloroform, ether0.531 mg/ml at 25 °cinsoluble in water; soluble in chloroform, ether, most fixed oilssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of 3,7-dimethylocta-2,6-dien-1-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Nerol (CAS 106-25-2) is an acyclic monoterpene alcohol, specifically the cis-isomer of 3,7-dimethylocta-2,6-dien-1-ol. It is a key component in various essential oils, including neroli, rose, and lemongrass.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuzEYwSDNpuSGkWJQ8HSCWc662XOPdOHnyf9h92LL5RJl9UeVu-rARMHG0TKvud0_9RqUW7sdmmEyX4YO2WzKpNA_9Ck5L49yVO8ViQAdp85C17Wyt6MSfG1N-JuImbz19317eDV0Ep4FGC3I5feI5Kvw4POUSAxgfcgosGrneRh9RFuxBHIrm98RGhTnSRqDR3g%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNShiBeh0OnXkPYFSje-35UIjtUUJtgjvYVWPG78Q9VDh-P6M76AuPhNQD6k027u0me86pUT82HqSwup0OcCgiA9qqEQLpmEU8WGhRET-ptftjbIj2ifWhBVann5dMst876yjp2G-KfWAGqyO8NRzA0YkgWBGaJqphsaJCxfm-6a0fCgGWSOHYagFE7W_ajFu5Ki-ESZqUc-FRT2SM60sG8lZfAHX86j5TREpsPjcianCIzMky7iPJnCHSgeChZsLbhdbmS0gxy0y_PTU%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCzxT_F1krxFKlpZwqE_WiEh38lR2igiLkqi8A0oPBZ9AjVfqGc2qMZwxk72cPP1Y_8AnGCsTe8coZLjoHyvqwSAn8PfO-mEHsUtBROXqdGx-_nytM2UIscJL3dAu1Eg%3D%3D)] While it shares the same chemical formula (C10H18O) as its trans-isomer, geraniol, this structural difference significantly influences its sensory profile and chemical reactivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuzEYwSDNpuSGkWJQ8HSCWc662XOPdOHnyf9h92LL5RJl9UeVu-rARMHG0TKvud0_9RqUW7sdmmEyX4YO2WzKpNA_9Ck5L49yVO8ViQAdp85C17Wyt6MSfG1N-JuImbz19317eDV0Ep4FGC3I5feI5Kvw4POUSAxgfcgosGrneRh9RFuxBHIrm98RGhTnSRqDR3g%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUkE6OkdcFzf7veUiEwt-OK7BIVnlctB7O9bQFydJQMnI4PaTHuupG0qbD2hbiQbjNP94ynZqTKFsOwTstnyW4zygFFjIo9OP_rzkF6AdOqkLGvU1uZgrE9BBIgpkGjfbSzItJ2HGnawVqrKkI0t0vw2xstWG7VOkuPqyc6WhE8VxmXM0D5CvitCZ5ImX98s27g0phHLx1H0sVrBuz-jg9XNvhxG18rOwdfgApHjx1VyBcIz_WvSEYnjLyCM3D3eDfwA3s80P1d65y)] Nerol is primarily valued in the fragrance and flavor industries for its distinct fresh, sweet, and rosy aroma, which is often described as more delicate and watery compared to geraniol.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUkE6OkdcFzf7veUiEwt-OK7BIVnlctB7O9bQFydJQMnI4PaTHuupG0qbD2hbiQbjNP94ynZqTKFsOwTstnyW4zygFFjIo9OP_rzkF6AdOqkLGvU1uZgrE9BBIgpkGjfbSzItJ2HGnawVqrKkI0t0vw2xstWG7VOkuPqyc6WhE8VxmXM0D5CvitCZ5ImX98s27g0phHLx1H0sVrBuz-jg9XNvhxG18rOwdfgApHjx1VyBcIz_WvSEYnjLyCM3D3eDfwA3s80P1d65y)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0YQlO8EQFMjlXMDJInWcmBAyyUw35nbxFuw-W-rsIgEJ7bNtGrF8JqECW7hZLt9VClLpMNPRcOGBuLIK8HIMVQSb7H8-oHIcven4p9Qk3LylTSuN_8K566pcHX8JUPfR85LbBs5ZJNkyrAChsPeFKpbXY-hc%3D)] It is a colorless liquid at room temperature, miscible with ethanol and other organic solvents but nearly insoluble in water, which dictates its use in various formulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4H2hT1mCFgv4wc1k9-iCYpFP09f43cf18j9OoHSniohihubW9XWwpu3r-qg_j4aFaRHliBfczbPG8dFD0GAVgCYKidNCREtFiZoXuPtY4ciJYhFSItUKwpcdWacEVDWtxRPUzX7JKGAHhm23tE2fO4lSdCqkhzm4B3qrBY1Tdww%3D%3D)]

Direct substitution of Nerol with its more common isomer, Geraniol, is often unfeasible due to critical differences in both sensory and chemical properties. The cis-configuration of Nerol imparts a fresher, sweeter, and more delicate rose-like scent, whereas the trans-isomer Geraniol possesses a stronger, more robust rosy-citrus character.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUkE6OkdcFzf7veUiEwt-OK7BIVnlctB7O9bQFydJQMnI4PaTHuupG0qbD2hbiQbjNP94ynZqTKFsOwTstnyW4zygFFjIo9OP_rzkF6AdOqkLGvU1uZgrE9BBIgpkGjfbSzItJ2HGnawVqrKkI0t0vw2xstWG7VOkuPqyc6WhE8VxmXM0D5CvitCZ5ImX98s27g0phHLx1H0sVrBuz-jg9XNvhxG18rOwdfgApHjx1VyBcIz_WvSEYnjLyCM3D3eDfwA3s80P1d65y)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy7HLmggYMed2gHwUbG0qsZc3v1ca8H4ohSxrjtflRJ2CKnDLBtf3JwXv8pJYimhza7ewGwwOeJ4DvdxGV7UhhTGjLfQDn94mL7I31gxNZw_uNd8ba1gHNKM2ZJHdAtDI0hfG9yjC2RCGh-37K4nL6oevmzgQMwsLIoRtXLENfcGDY2YerB2usenHTYVEbag%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEutvW1TAtyIrnJEsBtbDKgj7SWg2ZwsCfY0rOTvMquO6aCKXuHoB3Mw1ubtmdr8WkYRdRpJaY4iCsnZwfbhA_syxihmaRHUC8vN5UYnXb6Bug9-xuiIF1cStmdbDRGW1vR)] This distinction is crucial in fine fragrance and flavor formulation, where Nerol provides a specific 'wet-petal' quality that Geraniol cannot replicate.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0YQlO8EQFMjlXMDJInWcmBAyyUw35nbxFuw-W-rsIgEJ7bNtGrF8JqECW7hZLt9VClLpMNPRcOGBuLIK8HIMVQSb7H8-oHIcven4p9Qk3LylTSuN_8K566pcHX8JUPfR85LbBs5ZJNkyrAChsPeFKpbXY-hc%3D)] Furthermore, the geometric isomerism affects reactivity; Nerol's structure can lead to different outcomes and reaction rates in acid-catalyzed cyclization reactions, which is a key consideration when it is used as a precursor in the synthesis of other terpenes like limonene.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6pggJQGZqiljnxhT9ZTHs-EQfCVEHFKSvmXHAT6T771K5bIlag_rVwYI5EvZXcCYWD8nDde_2OMIRtzQe-pXydWIdcnpXLAyx62IcNYBMr8yo2h3igM9isMQo6hUAY8AXa0F-2ZWvJ1zofTraL7E-Nig3bsc7hpxuDRGYpuwFtkOqYMYbD1-hPOnGfLr1DHykFWl5nMZl27KiQKHTf-X4_jCDtWUrps7j-HuWl8pCbT6pNaM1n_LiMZSrv6E-ESAFxzPdYf8GgPisOzMWvuw%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXMf5mV69C92lUTb7JjRst8MqOedEG-_3Y-XlS6gcP-J7Rf2Q8gNfPHDnw6BJzBDBnwfdWWvCfsrFNvfc6yn6A1VZl8zclfNNdtodfb8MAQL5yWRpdINNFKe_KPQ1fjvfMgzAKyw1UMk_1S3f9zgqIL7tVMNMw-Pk2HCbIts5MZrlNyqXE0Q%3D%3D)] Therefore, specifying Nerol is essential for achieving reproducible and desired outcomes in both aroma/flavor profiles and chemical synthesis pathways.

Distinct Olfactory Profile: A Quantifiably Different Aroma for Fine Fragrance and Flavor

Nerol is distinguished from its trans-isomer, geraniol, by its odor threshold. While both possess a rosy, citrus-like aroma, geraniol is significantly more potent, with a reported odor threshold in air of 14 ng/L. In contrast, nerol has a higher odor threshold of 60 ng/L, meaning it is less potent.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyVk7Wi9Y-toNMivZszmnTANEXYnT9acMZQLTknxLTEW08bkstRDEy_N3Y0F0VedpEEnk7mtBl5ly9jOaSFTs90Ze62--W6TLhCxiNjWenRxtdcCwhzDrwK1-1PAsThUb9T7Bs459UQsibbiw%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFC7eaD1HOKcwmhnu9ZVfeXt68Bx6KmF1jZFDzbquta2FQ583oEJI7Z_N0L_CdrW8g1tlfwgS5y0ryOv4V__1rFH-VePvQr6rpOXFn-6ZJe7Z0H435YPJj84-KRAzSGDS0fAz1C8uB1OU4NH77uJINA)] This quantitative difference underpins Nerol's description as having a 'softer', 'sweeter', and more 'delicate' floral character compared to the 'sharper' and more powerful scent of geraniol.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUkE6OkdcFzf7veUiEwt-OK7BIVnlctB7O9bQFydJQMnI4PaTHuupG0qbD2hbiQbjNP94ynZqTKFsOwTstnyW4zygFFjIo9OP_rzkF6AdOqkLGvU1uZgrE9BBIgpkGjfbSzItJ2HGnawVqrKkI0t0vw2xstWG7VOkuPqyc6WhE8VxmXM0D5CvitCZ5ImX98s27g0phHLx1H0sVrBuz-jg9XNvhxG18rOwdfgApHjx1VyBcIz_WvSEYnjLyCM3D3eDfwA3s80P1d65y)]

Evidence DimensionOdor Threshold in Air
Target Compound Data60 ng/L
Comparator Or BaselineGeraniol: 14 ng/L
Quantified DifferenceNerol is approximately 4.3 times less potent than Geraniol
ConditionsGas chromatography-olfactometry analysis.

For applications requiring a subtle, fresh, and sweet floral note without the overwhelming power of geraniol, Nerol is the specific choice for achieving a refined and balanced sensory profile.

Precursor Reactivity: Differentiated Performance in Terpene Synthesis

In acid-catalyzed cyclization reactions, a common pathway for producing other terpenes, Nerol and Geraniol exhibit different behaviors. Geraniol cyclizes faster to form α-terpineol because its trans-configuration leads to a more stable tertiary carbocation intermediate.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6pggJQGZqiljnxhT9ZTHs-EQfCVEHFKSvmXHAT6T771K5bIlag_rVwYI5EvZXcCYWD8nDde_2OMIRtzQe-pXydWIdcnpXLAyx62IcNYBMr8yo2h3igM9isMQo6hUAY8AXa0F-2ZWvJ1zofTraL7E-Nig3bsc7hpxuDRGYpuwFtkOqYMYbD1-hPOnGfLr1DHykFWl5nMZl27KiQKHTf-X4_jCDtWUrps7j-HuWl8pCbT6pNaM1n_LiMZSrv6E-ESAFxzPdYf8GgPisOzMWvuw%3D)] Nerol, the cis-isomer, also cyclizes but its reaction pathway and rate differ, making it a specific precursor for certain synthetic targets or for achieving different isomer distributions in the final product.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXMf5mV69C92lUTb7JjRst8MqOedEG-_3Y-XlS6gcP-J7Rf2Q8gNfPHDnw6BJzBDBnwfdWWvCfsrFNvfc6yn6A1VZl8zclfNNdtodfb8MAQL5yWRpdINNFKe_KPQ1fjvfMgzAKyw1UMk_1S3f9zgqIL7tVMNMw-Pk2HCbIts5MZrlNyqXE0Q%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhYzMrVC1jgyfCLjeChK7XJgNN2uWwur2K8rV2JNTljOLt70rzGhLl5_Xmpya_lB1fN14z7qSawK2LGLNRF5OVawkcx8XWhyo3qADElAiAhOIiSHXeeuQVTw-stwxb-PFwEWvExEGd)] This makes the choice between Nerol and Geraniol critical for controlling the outcome of terpene synthesis.

Evidence DimensionRelative Ease of Cyclization
Target Compound DataForms a secondary carbocation intermediate, leading to a slower cyclization rate compared to Geraniol.
Comparator Or BaselineGeraniol: Forms a more stable tertiary carbocation intermediate, resulting in faster cyclization.
Quantified DifferenceQualitatively different reaction kinetics and potentially different product distributions.
ConditionsAcid-catalyzed conditions.

For synthetic chemists, selecting Nerol over Geraniol is a deliberate choice to control reaction pathways and product selectivity in the synthesis of complex terpenes and terpenoids.

Enhanced Formulation Compatibility in Specific Flavor Systems

In flavor chemistry, Nerol provides unique benefits that Geraniol does not. For example, in lemon flavors, Nerol blends well with neryl acetate and helps to soften the harsh notes of citral.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Rn1DjB3vgoVFGOK0JGy2ubfAjmGmBn426Uv64rTyfXajHjlccncAi1FxKSN1c8P7cNSAUHyp6PDUEGeJogjqiFVqkScwsKYTaEjrCoJiVh46EMzS5_446hIO02F5L-rMBmbd4E44awPSw9knsX6pbgpwlTyHKmyOgJ4aI4rqA89NL9x9bciSbpfOzNPjmi2xK_Q%3D)] It can also enhance the authenticity of grapefruit flavors and provide a compatible floral lift in tamarind flavors.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Rn1DjB3vgoVFGOK0JGy2ubfAjmGmBn426Uv64rTyfXajHjlccncAi1FxKSN1c8P7cNSAUHyp6PDUEGeJogjqiFVqkScwsKYTaEjrCoJiVh46EMzS5_446hIO02F5L-rMBmbd4E44awPSw9knsX6pbgpwlTyHKmyOgJ4aI4rqA89NL9x9bciSbpfOzNPjmi2xK_Q%3D)] In raspberry flavors, Nerol is particularly effective due to its affinity with damascenone, a key raspberry aroma compound.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Rn1DjB3vgoVFGOK0JGy2ubfAjmGmBn426Uv64rTyfXajHjlccncAi1FxKSN1c8P7cNSAUHyp6PDUEGeJogjqiFVqkScwsKYTaEjrCoJiVh46EMzS5_446hIO02F5L-rMBmbd4E44awPSw9knsX6pbgpwlTyHKmyOgJ4aI4rqA89NL9x9bciSbpfOzNPjmi2xK_Q%3D)] These specific interactions make it a more suitable choice than Geraniol for creating nuanced and realistic fruit profiles.

Evidence DimensionSynergy in Flavor Formulations
Target Compound DataEffective in softening citral in lemon flavors (200 ppm), improving grapefruit authenticity (20 ppm), and balancing raspberry profiles (100-1,000 ppm).
Comparator Or BaselineGeraniol has a different, more dominant rosy-citrus profile which may not offer the same subtle blending and softening effects in these specific fruit systems.
Quantified DifferenceApplication-specific performance benefits at defined ppm levels.
ConditionsFlavoring for various fruit profiles.

Procuring Nerol is necessary for flavorists aiming to achieve specific, authentic, and complex fruit notes that cannot be replicated by using the more generic profile of Geraniol.

Fine Fragrance Formulation for Delicate Floral and Citrus Accords

Nerol is the indicated choice for creating high-end perfumes and colognes where a fresh, sweet, and watery rose or neroli-like note is required.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUkE6OkdcFzf7veUiEwt-OK7BIVnlctB7O9bQFydJQMnI4PaTHuupG0qbD2hbiQbjNP94ynZqTKFsOwTstnyW4zygFFjIo9OP_rzkF6AdOqkLGvU1uZgrE9BBIgpkGjfbSzItJ2HGnawVqrKkI0t0vw2xstWG7VOkuPqyc6WhE8VxmXM0D5CvitCZ5ImX98s27g0phHLx1H0sVrBuz-jg9XNvhxG18rOwdfgApHjx1VyBcIz_WvSEYnjLyCM3D3eDfwA3s80P1d65y)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0YQlO8EQFMjlXMDJInWcmBAyyUw35nbxFuw-W-rsIgEJ7bNtGrF8JqECW7hZLt9VClLpMNPRcOGBuLIK8HIMVQSb7H8-oHIcven4p9Qk3LylTSuN_8K566pcHX8JUPfR85LbBs5ZJNkyrAChsPeFKpbXY-hc%3D)] Its higher odor threshold compared to geraniol allows for a more subtle and refined floral character that enhances citrus and other floral accords without overpowering them.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyVk7Wi9Y-toNMivZszmnTANEXYnT9acMZQLTknxLTEW08bkstRDEy_N3Y0F0VedpEEnk7mtBl5ly9jOaSFTs90Ze62--W6TLhCxiNjWenRxtdcCwhzDrwK1-1PAsThUb9T7Bs459UQsibbiw%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFC7eaD1HOKcwmhnu9ZVfeXt68Bx6KmF1jZFDzbquta2FQ583oEJI7Z_N0L_CdrW8g1tlfwgS5y0ryOv4V__1rFH-VePvQr6rpOXFn-6ZJe7Z0H435YPJj84-KRAzSGDS0fAz1C8uB1OU4NH77uJINA)]

Flavor Creation for Authentic Fruit Profiles

In the flavor industry, Nerol is procured to build complex and authentic fruit flavors such as raspberry, lemon, and grapefruit.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUkE6OkdcFzf7veUiEwt-OK7BIVnlctB7O9bQFydJQMnI4PaTHuupG0qbD2hbiQbjNP94ynZqTKFsOwTstnyW4zygFFjIo9OP_rzkF6AdOqkLGvU1uZgrE9BBIgpkGjfbSzItJ2HGnawVqrKkI0t0vw2xstWG7VOkuPqyc6WhE8VxmXM0D5CvitCZ5ImX98s27g0phHLx1H0sVrBuz-jg9XNvhxG18rOwdfgApHjx1VyBcIz_WvSEYnjLyCM3D3eDfwA3s80P1d65y)] Its ability to soften harsh notes from other ingredients like citral and its synergistic effects with key aroma compounds make it an essential component for achieving realistic and nuanced taste profiles.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Rn1DjB3vgoVFGOK0JGy2ubfAjmGmBn426Uv64rTyfXajHjlccncAi1FxKSN1c8P7cNSAUHyp6PDUEGeJogjqiFVqkScwsKYTaEjrCoJiVh46EMzS5_446hIO02F5L-rMBmbd4E44awPSw9knsX6pbgpwlTyHKmyOgJ4aI4rqA89NL9x9bciSbpfOzNPjmi2xK_Q%3D)]

Specific Precursor for Stereoselective Terpene Synthesis

As a chemical intermediate, Nerol is selected over geraniol when specific stereochemical outcomes are desired in the synthesis of other terpenes. Its distinct reactivity in cyclization reactions allows chemists to control the formation of isomers and achieve target molecules that would be inaccessible or produced in lower yields if geraniol were used as the starting material.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6pggJQGZqiljnxhT9ZTHs-EQfCVEHFKSvmXHAT6T771K5bIlag_rVwYI5EvZXcCYWD8nDde_2OMIRtzQe-pXydWIdcnpXLAyx62IcNYBMr8yo2h3igM9isMQo6hUAY8AXa0F-2ZWvJ1zofTraL7E-Nig3bsc7hpxuDRGYpuwFtkOqYMYbD1-hPOnGfLr1DHykFWl5nMZl27KiQKHTf-X4_jCDtWUrps7j-HuWl8pCbT6pNaM1n_LiMZSrv6E-ESAFxzPdYf8GgPisOzMWvuw%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXMf5mV69C92lUTb7JjRst8MqOedEG-_3Y-XlS6gcP-J7Rf2Q8gNfPHDnw6BJzBDBnwfdWWvCfsrFNvfc6yn6A1VZl8zclfNNdtodfb8MAQL5yWRpdINNFKe_KPQ1fjvfMgzAKyw1UMk_1S3f9zgqIL7tVMNMw-Pk2HCbIts5MZrlNyqXE0Q%3D%3D)]

Component in High-Value Personal Care and Detergent Fragrances

Nerol is used to impart a sophisticated and lasting floral scent in premium personal care products like soaps and lotions, as well as in high-end detergents.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGaV9aEFNmTdEfIDRe27Oa-kevqKDvLk6eA64p8fp60LX2W2Z8ALFP1ubnG1PFScts5LcviaqSYy6FrfpR9BHZ3TiGSPalhXo3bpuKHEzbkvbLUTmEixC1cAlP4Cvj9Lb0ryoLnEOegRyitzfXmSCeseQ%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyBJztwvNRx1IyJdJ4j_liX0urXhXpgtIw9sNotk3YgkImkXx2Z7PIl66aksjJ8sYzly7GqlJOWVMZ_vvu3DTk8XoOfMayem5NapqsZC3WMt21maa-Jj4VkH0ol3dJVswuYu8f2FM%3D)] Its fresh and clean profile is highly valued by consumers seeking luxury fragrance experiences in everyday products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO]
Colourless liquid; fresh, sweet, rose-like aroma

Color/Form

Colorless oily liquid
Liquid

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

225 °C
BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg
103.00 to 105.00 °C. @ 9.00 mm Hg

Flash Point

Flash Point: 107.78 °C /226 °F (closed cup)

Heavy Atom Count

11

Taste

Bitter flavor
Fresh, citrus, floral, green, sweet, lemon/lime and waxy with a spicy depth

Density

9.8756 g/cu cm at 20 °C
Density: 0.8813 at 15 °C
0.875-0.880

LogP

3.56 (LogP)
3.47
log Kow = 3.47

Odor

Sweet rose
The odor of pure nerol is sweet, rosy refreshing and "wet" seashore

Odor Threshold

Aroma threshold values: Detection: 4 to 75 ppb.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-15 °C
Crystals; mp: 118 °C /Nerol tetrabromide/
Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/
< -15 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

38G5P53250

GHS Hazard Statements

Aggregated GHS information provided by 2082 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 2082 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 2080 of 2082 companies with hazard statement code(s):;
H315 (97.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (79.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (65.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Nerol is a colorless, oily liquid. It has a sweet rosy odor and a bitter flavor. It is moderately soluble in water. Nerol occurs in many plants. It is a component of tobacco and tobacco smoke. USE: Nerol is an important commercial chemical. It is used as a fragrance ingredient, an intermediate to make other fragrance chemicals and as a flavoring compound in foods. It is used as a fragrance ingredient in household products. EXPOSURE: Nerol occurs widely in nature and people may be exposed when breathing in air. Workers may be exposed by breathing in vapors or skin contact when making or using nerol. Skin and inhalation exposure may occur when using cosmetics and household cleaners containing nerol. Ingestion exposure may occur when eating foods containing nerol. If nerol is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Nerol is expected to move through soil. It is expected to move into air from wet soils or water surfaces. It will be broken down by sunlight on water. Nerol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Moderate skin irritation was observed on human skin exposed to a high dose of nerol for a short time period. No other information about potential health effects in humans exposed to nerol was located. Death occurred in some animals exposed to very high doses on the skin or extremely high doses in the diet. Eye irritation occurred in laboratory animals exposed to nerol. Moderate skin irritation was observed in some laboratory animals exposed to concentrated nerol. A slight slowdown in breathing rate was observed in laboratory animals inhaling in nerol. A decrease in body weight was observed in some adult animals exposed to a high dose in food. The potential for nerol did not cause infertility, abortions or birth defects in laboratory animals administered nerol in food. The potential for nerol to cause cancer has not been examined in laboratory animals. The potential for nerol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Geraniol is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

Vet: Antineoplastic and antiviral properties detected against chick lymphoma and avian leukosis in chicks.
Found to be useful as a sedative and spasmolytic agent in doses of 0.01- 1 g.
Vet: Vasodilator action in dogs, rabbits, and mice.
Pharmacology of Nerol: The search for therapeutic agents that will provide the ground for man and an improvement in their quality of life is ceaseless. The nerol (cis-2,6-dimethyl- 2,6-octadien-8-ol) is a monoterpene which can be found in various medicinal plants as Lippia spp and Melissa officinalis L. The objective of this study was to analyze the acute effect of nerol in the central nervous system (CNS) by performing behavioral tests in mice (open field, elevated plus-maze, light/dark and rota rod tests). We used male albino mice (Mus musculus), Swiss variety, adult with 2 month-old. The animals were divided into five groups (n = 8) for each experimental protocol, and they were administered intraperitoneally (i.p.), respectively, Tween 80 0.05% dissolved in saline solution 0.9%, nerol (30, 60 or 90 mg/kg) or diazepam (2 mg/kg). In the open field test, all groups treated with nerol showed a significant decrease in motor activity (number of crossings, rearings and groomings) when compared with vehicle group. In the elevated plus-maze test, nerol groups significantly increased the number of entries and time of permanence in the open arms when compared with vehicle group. In the light-dark test, nerol groups showed a significant increase the time of permanence in the room clear when compared with vehicle group. In the rota rod test, the groups treated with nerol didn't show modification in time spent and number of falls in the revolving bar when compared with vehicle group. These results indicate a possible anxiolytic effect of nerol in mice.
For more Therapeutic Uses (Complete) data for Nerol (8 total), please visit the HSDB record page.

Mechanism of Action

Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy.

Vapor Pressure

0.03 [mmHg]
3.0X01-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-25-2
624-15-7

Absorption Distribution and Excretion

As a part of corresponding study on the effects of test material on the motility of mice (groups of four 4- to 6-week old and 6-month-old female outbred Swiss mice), concentrations of test material in blood samples were determined after inhalation exposure. Air was passed into the cage through a glass tube containing 1.5 mL of test material for a total test material volume of 20-50 mg. Blood samples were taken from the animals after 0, 30, 60 and 90 minutes of inhalation exposure. The concentration of nerol in blood sample 1 hr following inhalation was 5.7 ng/mL.

Metabolism Metabolites

Biotransformation of nerol by larvae of the common cutworm (Spodoptera litura) was investigated. The resulting major metabolites were (2Z,6E)-1-hydroxy-3,7-dimethyl-2,6-octadien-8-oic acid and 8-hydroxynerol, and the minor metabolites were 9-hydroxynerol and (2Z,6E)-1-hydroxy-3,7-dimethyl-2,6-octadien-8-al. (2Z,6E)-1-Hydroxy-3,7-dimethyl-2,6-octadien-8-oic acid is a novel compound. The results indicate that biotransformation of nerol by S. litura larvae involved 2 pathways; the main pathway involved oxidation at the methyl group of the geminal dimethyl at C-8 position followed by carboxylation, and the minor pathway involved oxidation at the methyl group of the geminal dimethyl at C-9 position.
The biotransformation of geraniol, nerol and citral by Aspergillus niger was studied. A comparison was made between submerged liquid, sporulated surface cultures and spore suspensions. This bioconversion was also carried out with surface cultures of Penicillium sp. The main bioconversion products obtained from geraniol and nerol by liquid cultures of A. niger were linalool and alpha-terpineol. Linalool, alpha-terpineol and limonene were the main products obtained from nerol and citral by sporulated surface cultures, whereas geraniol was converted predominantly to linalool, also resulting in higher yields. Bioconversion of nerol with Penicillium chrysogenum yielded mainly alpha-terpineol and some unidentified compounds. With P. rugulosum the major bioconversion product from nerol and citral was linalool. The bioconversion of nerol to alpha-terpineol and linalool by spore suspensions of A. niger was also investigated. Finally the biotransformation with sporulated surface cultures was also monitored by solid phase microextraction (SPME). It was found that SPME is a very fast and efficient screening technique for biotransformation experiments.
Allylic alcohols, such as geraniol 1, are easily oxidized by varying mechanisms, including the formation of both 2,3-epoxides and/or aldehydes. These epoxides, aldehydes, and epoxy-aldehydes can be interconverted to each other, and the reactivity of them all must be considered when considering the sensitization potential of the parent allylic alcohol. An in-depth study of the possible metabolites and autoxidation products of allylic alcohols is described, covering the formation, interconversion, reactivity, and sensitizing potential thereof, using a combination of in vivo, in vitro, in chemico, and in silico methods. This multimodal study, using the integration of diverse techniques to investigate the sensitization potential of a molecule, allows the identification of potential candidate(s) for the true culprit(s) in allergic responses to allylic alcohols. Overall, the sensitization potential of the investigated epoxyalcohols and unsaturated alcohols was found to derive from metabolic oxidation to the more potent aldehyde where possible. Where this is less likely, the compound remains weakly or nonsensitizing. Metabolic activation of a double bond to form a nonconjugated, nonterminal epoxide moiety is not enough to turn a nonsensitizing alcohol into a sensitizer, as such epoxides have low reactivity and low sensitizing potency. In addition, even an allylic 2,3-epoxide moiety is not necessarily a potent sensitizer, as shown for 2, where formation of the epoxide weakens the sensitization potential. /Geraniol/

Associated Chemicals

Geraniol butyrate; 106-29-6
Geraniol formate; 105-86-2
Geranial; 141-27-5
Neral; 106-26-3

Wikipedia

Nerol

Biological Half Life

In vitro measurements indicated that geraniol is highly stable in human and rat whole blood, whereas following intravenous administration geraniol is eliminated from the bloodstream with a relatively short half-life (about 12 min), starting from a concentration of about 300 μg/mL.

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Pyrolysis of beta-pinene yields myrcene, which is converted into a mixture of predominantly geranyl, neryl, and linalyl chloride by addition of hydrogen chloride in the presence of small amounts of catalyst, e.g., copper(I) chloride and an organic quaternary ammonium salt. After removal of the catalyst, the mixture is reacted with sodium acetate in the presence of a nitrogen base (e.g., triethylamine) and converted to geranyl acetate, neryl acetate, and a small amount of linalyl acetate. After saponification and fractional distillation of the resulting alcohols, a fraction is obtained that contains ca. 98% geraniol. ... Nerol is produced along with geraniol from myrcene ... It can be separated from geraniol by fractional distillation.
Preparation by careful fractional distillation of crude nerol obtained from myrcene.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-: ACTIVE
Occurrence: Reported to be found in neroli oil (with geraniol) and in the essential oils of lemongrass, Ceylon citronella, ylang-ylang, champaca, cajenne bois-de-bois and bergamot, also in lemon, sweet orange, petitgrain bergamot, celery sage, lavandin, lavender, Mexican linaloe, myrrh, jasminem and Paraguay petitgrain. It has also been reported among the volatile constituents of curant aroma. Helichrysum augustifolium contains up to 30-50% nerol.

Analytic Laboratory Methods

A mixture of [(2)H(7)]-geraniol, [(2)H(7)]-nerol, [(2)H(7)]-linalool and [(2)H(7)]-alpha-terpineol was prepared for use as internal standards in a rapid and accurate analytical method, employing gas chromatography-mass spectrometry (GC/MS), to determine the concentration of geraniol, nerol, linalool and alpha-terpineol in wine. The method avoids the possible formation, degradation and interconversion of these compounds during their analysis.

Clinical Laboratory Methods

Geraniol is a commonly used fragrance terpene, and is tested in the baseline series in fragrance mix I. Geraniol is a pro-hapten and a pre-hapten, and sensitizers are formed in the autoxidation and skin metabolism of geraniol. Previous patch testing with air-exposed (oxidized) geraniol has suggested that oxidized geraniol could be a better marker for contact allergy to geraniol than pure geraniol. /The objective of the study was/ to find the optimal patch test substance and concentration for detecting contact allergy to geraniol. Six hundred and fifty-five patients were patch tested with pure and oxidized geraniol at 4.0%, 6.0% and 11.0% in petrolatum. Before patch testing, the irritant properties of pure and oxidized geraniol were studied in 27 patients at 2.5%, 5.0%, 10.0% and 20.0% pet. Pure geraniol detected positive reactions in 0.15-1.1% of the patients, and oxidized geraniol detected positive reactions in 0.92-4.6% of the patients. Reactions to pure geraniol in patients not reacting to oxidized geraniol indicated metabolic activation of geraniol. Neither pure nor oxidized geraniol gave significant irritant reactions. Increasing the test concentrations of pure and oxidized geraniol enables the detection of more cases of contact allergy. Oxidized geraniol detects more patients than pure geraniol, but patch testing with only oxidized geraniol does not detect all cases of contact allergy to geraniol.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Oral carcinogenesis, a multistep process with multifaceted etiology, arises due to accumulation of heterogeneous genetic changes in the genes involved in the basic cellular functions including cell division, differentiation, and cell death. These genetic changes in the affected cell progressively increase the cell proliferation, angiogenesis, and inhibition of apoptosis. The present study investigated the modulating effect of geraniol on the expression pattern of cell proliferative (PCNA, cyclin D1, c-fos), inflammatory (NF-kappaB, COX-2), apoptotic (p53, Bax, Bcl-2, caspase-3 and -9), and angiogenic (VEGF) markers in 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster buccal pouch carcinogenesis. Topical application of 0.5 % DMBA in liquid paraffin, three times a week, for 14 weeks, developed well-differentiated squamous cell carcinoma (SCC) in the buccal pouch of golden Syrian hamsters. All the hamsters treated with DMBA alone (100 %) developed oral tumors in the buccal pouch after 14 weeks. Over-expression of mutant p53, PCNA, Bcl-2, and VEGF accompanied by decreased expression of Bax were noticed in hamsters treated with DMBA alone. Increased expression of c-fos, COX-2, NF-kappaB, and cyclin D1 and decreased activities of caspase-3 and -9 were also noticed in hamsters treated with DMBA alone. Oral administration of geraniol at a dose of 250 mg/kg bw (body weight) not only completely prevented the formation of oral tumors but also prevented the deregulation in the expression of above mentioned molecular markers in hamsters treated with DMBA. The present results thus suggest that geraniol has potent anti-inflammatory, anti-angiogenic, anti-cell proliferative, and apoptosis-inducing properties in DMBA-induced hamster buccal pouch carcinogenesis. /Geraniol/
Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-a, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy. /Geraniol/
In the recent past, several phytoconstituents are being explored for their potential neuromodulatory effects in neurological diseases. Repeated exposure of acrylamide (ACR) leads to varying degree of neuronal damage in experimental animals and humans. In view of this, the present study investigated the efficacy of geraniol (GE, a natural monoterpene) to mitigate acrylamide (ACR)-induced oxidative stress, mitochondrial dysfunction and neurotoxicity in a rat model and compared its efficacy to that of curcumin (CU, a spice active principle with multiple biological activities). ACR administration (50mg/kg bw, i.p. 3times/week) for 4weeks to growing rats caused typical symptoms of neuropathy. ACR rats provided with daily oral supplements of phytoconstituents (GE: 100mg/kg bw/d; CU: 50mg/kg bw/d, 4weeks) exhibited marked improvement in behavioral tests. Both phytoconstituents markedly attenuated ACR-induced oxidative stress as evidenced by the diminished levels of reactive oxygen species, malondialdehyde and nitric oxide and restored the reduced glutathione levels in sciatic nerve (SN) and brain regions (cortex - Ct, cerebellum - Cb). Further, both phytoconstituents effectively diminished ACR-induced elevation in cytosolic calcium levels in SN and Cb. Furthermore, diminution in the levels of oxidative markers in the mitochondria was associated with elevation in the activities of antioxidant enzymes. While ACR mediated elevation in the acetylcholinesterase activity was reduced by both actives, the depletion in dopamine levels was restored only by CU in brain regions. Taken together our findings for the first time demonstrate that the neuromodulatory propensity of GE is indeed comparable to that of CU and may be exploited as a therapeutic adjuvant in the management of varied human neuropathy conditions. /Geraniol/
The present studies were performed to compare the differences between sensitization potency of fragrance mix and its ingredients (oak moss absolute, isoeugenol, eugenol, cinnamal, hydroxycitronellal, geraniol, cinnamic alcohol, alpha amyl cinnamal), by using ex vivo LLNA-BrdU ELISA. The SI and EC3 values were calculated and potency classification was found for the mixture and for each ingredients. TH1 cytokines (IL-2, IFN-?) and TH2 cytokines (IL-4, IL-5) releases from lymph node cell culture were also investigated as contact sensitization endpoints. The EC3 values were calculated and the potency of contact sensitization were classified for fragrance mix, oak moss absolute, isoeugenol, eugenol, cinnamal, hydroxycitronellal, geraniol, cinnamic alcohol, alpha amyl cinnamal respectively: 4.4% (moderate), 3.4% (moderate), 0.88% (strong), 16.6% (weak), 1.91% (moderate), 9.77% (moderate), 13.1% (weak), 17.93% (weak), 7.74% (moderate). According to our results it should be concluded that exposure to fragrance mix does not constitute an evidently increased hazard compared to exposure to each of the eight fragrance ingredients separately. Cytokine analyses results indicate that both TH1 and TH2 cytokines are involved in the regulation of murine contact allergy and can be considered as useful endpoints. /Geraniol/
For more Interactions (Complete) data for Nerol (6 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1. Elzinga, S., Fischedick, J., Podkolinski, R., et al. Cannabinoids and terpenes as chemotaxonomic markers in Cannabis. Nat. Prod. Chem. Res. 3(4), 181 (2015).
2. Tian, J., Gan, Y., Pan, C., et al. Nerol-induced apoptosis associated with the generation of ROS and Ca2+ overload in saprotrophic fungus Aspergillus flavus. Appl. Microbiol. Biotechnol. 102(15), 6659-6672 (2018).
3. González-Ramírez, A.E., González-Trujano, M.E., Orozco-Suárez, S.A., et al. Nerol alleviates pathologic markers in the oxazolone-induced colitis model. Eur. J. Pharmacol. 776, 81-89 (2016).

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